Methyl 2,3,5-trimethoxybenzoate
Overview
Description
Methyl 2,3,5-trimethoxybenzoate is an organic compound with the molecular formula C11H14O5. It is a derivative of benzoic acid, where three methoxy groups are attached to the benzene ring at positions 2, 3, and 5, and a methyl ester group is attached to the carboxyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3,5-trimethoxybenzoate can be synthesized through several methods. One common method involves the esterification of gallic acid with methanol in the presence of sulfuric acid as a catalyst to form methyl gallate. This is followed by a methylation reaction using methyl chloride gas in the presence of N,N-dimethylformamide as a solvent and an acid-binding agent such as sodium carbonate, sodium hydroxide, potassium carbonate, or potassium hydroxide .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for large-scale production, ensuring high efficiency and environmental sustainability. The use of gallic acid as a starting material is advantageous due to its availability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the reagents used
Scientific Research Applications
Methyl 2,3,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of methyl 2,3,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to participate in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 2,3,5-trimethoxybenzoate is similar to other trimethoxybenzoate derivatives, such as methyl 3,4,5-trimethoxybenzoate. the position of the methoxy groups significantly influences the compound’s chemical and biological properties. For example:
Methyl 3,4,5-trimethoxybenzoate: Known for its antioxidant and free radical scavenging properties.
Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate: Exhibits different reactivity due to the presence of bromine atoms .
Properties
IUPAC Name |
methyl 2,3,5-trimethoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-7-5-8(11(12)16-4)10(15-3)9(6-7)14-2/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUPNUZGTZGLRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253227 | |
Record name | Benzoic acid, 2,3,5-trimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301253227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110361-77-8 | |
Record name | Benzoic acid, 2,3,5-trimethoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110361-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3,5-trimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301253227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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